molecular formula C13H16N2O5S B2628349 4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid CAS No. 881932-99-6

4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid

Cat. No.: B2628349
CAS No.: 881932-99-6
M. Wt: 312.34
InChI Key: JMLNAYZIFSGIBV-UHFFFAOYSA-N
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Description

4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid is a sulfone derivative characterized by a benzoic acid backbone substituted at the para position with a sulfonyl-linked 4-acetylpiperazine moiety. The sulfonyl group enhances electronegativity and may influence bioactivity, solubility, and binding interactions, as sulfones are widely studied for therapeutic applications ().

Properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-10(16)14-6-8-15(9-7-14)21(19,20)12-4-2-11(3-5-12)13(17)18/h2-5H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLNAYZIFSGIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-acetylpiperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound differs from similar derivatives in the position of sulfonation (para vs. meta) and the nature of the piperazine substituent . Key analogs include:

Compound Name Substituent Position Piperazine Modification CAS Number Molecular Formula Molecular Weight Key References
3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid Meta (C3) 4-Acetyl 568577-57-1 C₁₃H₁₆N₂O₅S 312.34
4-[(4-Chlorophenyl)sulfonyl]benzoic acid Para (C4) 4-Chlorophenyl - C₁₃H₁₀ClO₄S 305.73
4-[(4-Bromophenyl)sulfonyl]benzoic acid Para (C4) 4-Bromophenyl - C₁₃H₁₀BrO₄S 350.19
4-(4-Acetylpiperazin-1-yl)benzoic acid Para (C4) 4-Acetyl (no sulfonyl) 104080-55-9 C₁₃H₁₆N₂O₃ 264.28
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid Para (C4) 4-Methyl (methylene linker) 106261-48-7 C₁₃H₁₈N₂O₂ 246.30

Key Observations:

  • Sulfonyl vs. Methylene Linkers : The sulfonyl group (e.g., ) increases polarity and hydrogen-bonding capacity compared to methylene-linked analogs ().
  • Piperazine Modifications : Acetylation of piperazine () enhances metabolic stability by reducing basicity, whereas alkylation (e.g., ethyl, propyl; ) may alter lipophilicity.

Physicochemical Properties

Property 3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid () 4-[(4-Bromophenyl)sulfonyl]benzoic acid () 4-(4-Acetylpiperazin-1-yl)benzoic acid ()
Melting Point (°C) Not reported 154–155 Not reported
Solubility Likely polar aprotic solvents Insoluble in water, soluble in DMSO Depends on pH (carboxylic acid group)
NMR Data (δ ppm) Not provided 13C-NMR: 169.54 (CO) Not provided

Biological Activity

4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid is a compound of significant interest due to its biological activity, particularly in the context of opioid receptor modulation and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C13_{13}H16_{16}N2_{2}O4_{4}S
Molecular Weight: 288.34 g/mol
CAS Number: 568577-57-1

This compound acts primarily as a mu-opioid receptor activator . It has been identified as a competitive antagonist of morphine and methadone, effectively reducing self-administration behaviors in animal models. This property suggests its potential use in managing opioid addiction and withdrawal symptoms .

Opioid Receptor Modulation

Research indicates that this compound exhibits a strong affinity for the mu-opioid receptor, which plays a crucial role in pain modulation and reward pathways. Its ability to antagonize morphine effects positions it as a candidate for further studies in pain management and addiction therapy.

Inhibition of Protein Interactions

The compound has also been noted for its ability to inhibit protein interactions, which is essential for various cellular processes. This inhibition can be leveraged in cell biology research, particularly in studies aimed at understanding protein-protein interactions in disease states .

In Vivo Studies

In studies involving rats, administration of this compound resulted in a significant reduction in the self-administration of morphine and methadone. This effect highlights its potential as an alternative treatment for opioid dependence.

StudyModelResult
RatsReduced self-administration of morphine and methadone
Cell LinesInhibition of protein interactions observed

Antimicrobial Activity

While the primary focus has been on opioid receptor activity, there are indications that related compounds exhibit antimicrobial properties. For instance, studies on similar sulfonamide derivatives have shown effectiveness against Gram-positive bacteria, suggesting that modifications to the piperazine structure may yield compounds with dual activity against both microbial pathogens and opioid receptors .

Case Studies

  • Opioid Addiction Management : A study demonstrated that rats treated with this compound showed decreased motivation to self-administer opioids, indicating potential use in addiction therapies.
  • Cell Biology Applications : In vitro assays revealed that this compound could be utilized to study protein interactions critical for cell signaling pathways, potentially aiding in cancer research where such interactions are often dysregulated.

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